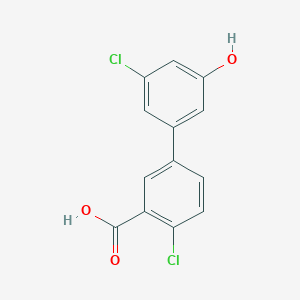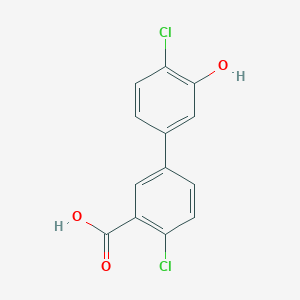
5-(3-Carboxy-4-chlorophenyl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carboxy-4-chlorophenyl)-3-chlorophenol, 95% (5-CCPC-95%) is a compound belonging to the family of phenolic compounds, which are widely distributed in nature and are known to possess a variety of biological activities. 5-CCPC-95% is a chemical compound that has been extensively studied in recent years due to its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
5-CCPC-95% has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. In biochemistry, 5-CCPC-95% has been used as a substrate for the enzyme horseradish peroxidase (HRP). In pharmacology, 5-CCPC-95% has been studied for its potential as an anti-inflammatory and anti-cancer agent. In toxicology, 5-CCPC-95% has been used to study the effects of environmental pollutants on human health.
Wirkmechanismus
The exact mechanism of action of 5-CCPC-95% is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and as an inducer of apoptosis in cancer cells. In addition, 5-CCPC-95% has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
5-CCPC-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). In addition, 5-CCPC-95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-CCPC-95% in laboratory experiments is its high purity, which allows for more accurate results. In addition, 5-CCPC-95% is relatively inexpensive and easy to obtain. However, one limitation of using 5-CCPC-95% in laboratory experiments is that it has a relatively short shelf life, which can make it difficult to store for long periods of time.
Zukünftige Richtungen
The potential future directions for 5-CCPC-95% include further research into its mechanism of action, its potential applications in drug development, and its potential as an environmental pollutant. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, further research into its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent could lead to new treatments for a variety of diseases.
Synthesemethoden
5-CCPC-95% can be synthesized by a variety of methods, including the reaction of 4-chlorophenol with an aqueous solution of sodium hypochlorite, followed by hydrolysis of the resulting chloroformate. This method yields a product with 95% purity. Alternatively, 5-CCPC-95% can also be synthesized by the reaction of 4-chlorophenol with an aqueous solution of sodium hypochlorite, followed by oxidation with hydrogen peroxide and hydrolysis of the resulting chloroformate.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-chloro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-3-8(4-10(16)6-9)7-1-2-12(15)11(5-7)13(17)18/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECZBVPSMLUHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686145 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-3-chlorophenol | |
CAS RN |
1261972-96-6 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)


